2-(Piperidin-1-yl)-5-vinylpyridine
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Overview
Description
2-(Piperidin-1-yl)-5-vinylpyridine is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a vinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-vinylpyridine typically involves the reaction of 2-chloro-5-vinylpyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring may facilitate binding through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding with the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-1-yl)-5-vinylpyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(Piperidin-1-yl)-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group
Uniqueness
2-(Piperidin-1-yl)-5-vinylpyridine is unique due to the presence of both a piperidine ring and a vinyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5-ethenyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C12H16N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h2,6-7,10H,1,3-5,8-9H2 |
InChI Key |
LZAFIHGZMMPDDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
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